1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Pyridazines, on the other hand, are diazines with the nitrogen atoms in meta positions. They are used as building blocks in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the use of hydrazine or its derivatives . For example, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and pyridazines can vary greatly depending on the substituents attached to the ring. The presence of different functional groups can significantly influence the properties of these compounds .Chemical Reactions Analysis
1,2,4-Triazoles and pyridazines can undergo various chemical reactions, including nucleophilic substitutions and ring-opening reactions . The specific reactions that “1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and pyridazines can vary greatly depending on their exact structure. For example, some 1,2,4-triazoles exhibit excellent thermal stability and good detonation performance, making them useful as energetic materials .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ activity.
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, microbial growth, cancer progression, and various enzymatic processes .
Pharmacokinetics
A study on a similar compound noted an increase in alk5 inhibitory activity, kinase selectivity, and oral bioavailability following certain structural modifications . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Given the pharmacological activities associated with similar compounds, the compound may have potential effects such as inhibition of cancer cell growth, reduction of inflammation and pain, inhibition of microbial growth, and modulation of various enzymatic processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-13(24)14-2-4-15(5-3-14)27(25,26)22-10-8-21(9-11-22)17-7-6-16-19-18-12-23(16)20-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRODFDSMMPDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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